molecular formula C16H14F3N3O2 B2879659 N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 338401-53-9

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No. B2879659
M. Wt: 337.302
InChI Key: OGZFRZIGBZADOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C16H14F3N3O2 and its molecular weight is 337.302. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Heterocyclic Synthesis : A study by Laha et al. developed a transition-metal-free, K2S2O8-mediated intramolecular oxidative nitrogenation/oxygenation of C(sp(3))-H in N-aryl benzylic amines, leading to the synthesis of benzamidine/benzoxazine heterocycles. This approach provides access to quinazolin-4(3H)-ones and related compounds, highlighting their potential in the synthesis of complex heterocycles (Laha et al., 2015).
  • Novel Synthetic Routes : Research by Chern et al. describes a facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide, showcasing innovative pathways to complex heterocyclic structures (Chern et al., 1988).

Biological Applications and Antitumor Activity

  • Antitumor Agents : Bavetsias et al. explored the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent. This research aimed at improving the solubility and cytotoxicity of these compounds, retaining their unique biochemical characteristics and demonstrating the potential of quinazolin-4-one derivatives as cancer therapeutics (Bavetsias et al., 2002).
  • Selective Inhibitors : Bozdağ et al. identified quinazolin-4(3H)-ones as selective inhibitors of tumor-associated carbonic anhydrase isoforms, underscoring their potential in targeted cancer therapy (Bozdağ et al., 2017).

Antiviral and Antimicrobial Research

  • Antiviral Activities : Novel quinazolin-4(3H)-one derivatives synthesized via microwave-assisted techniques showed promising antiviral activities against a range of respiratory and biodefense viruses, indicating their potential as antiviral agents (Selvam et al., 2007).
  • Antimicrobial Agents : Mohamed et al. synthesized novel 6,8-dibromo-4(3H)quinazolinone derivatives with significant antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (Mohamed et al., 2010).

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)10-5-3-4-9(8-10)13(23)21-15-20-12-7-2-1-6-11(12)14(24)22-15/h3-5,8H,1-2,6-7H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZFRZIGBZADOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-3-(trifluoromethyl)benzenecarboxamide

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